molecular formula C16H9FN2OS B13806267 Buttpark 7\02-06

Buttpark 7\02-06

Cat. No.: B13806267
M. Wt: 296.3 g/mol
InChI Key: RWHRPJYLLFCNQB-UHFFFAOYSA-N
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Description

It is primarily used in experimental and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTTPARK 7\02-06 involves the reaction of 6-fluoro-2-phenylimidazo[2,1-b][1,3]benzothiazole with appropriate reagents to introduce the carboxaldehyde group at the 3-position. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

BUTTPARK 7\02-06 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 7-fluoro-2-phenylimidazo[2,1-b]benzothiazole-3-carboxylic acid.

    Reduction: Formation of 7-fluoro-2-phenylimidazo[2,1-b]benzothiazole-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BUTTPARK 7\02-06 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BUTTPARK 7\02-06 involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-2-phenylimidazo[2,1-b]benzothiazole: Lacks the carboxaldehyde group.

    2-phenylimidazo[2,1-b]benzothiazole: Lacks both the fluorine and carboxaldehyde groups.

Uniqueness

BUTTPARK 7\02-06 is unique due to the presence of both the fluorine atom and the carboxaldehyde group, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C16H9FN2OS

Molecular Weight

296.3 g/mol

IUPAC Name

6-fluoro-2-phenylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

InChI

InChI=1S/C16H9FN2OS/c17-11-6-7-12-14(8-11)21-16-18-15(13(9-20)19(12)16)10-4-2-1-3-5-10/h1-9H

InChI Key

RWHRPJYLLFCNQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C4=C(C=C(C=C4)F)SC3=N2)C=O

Origin of Product

United States

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